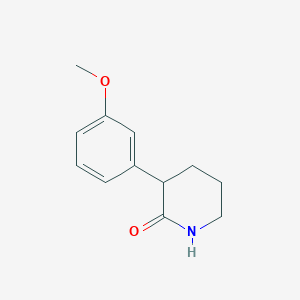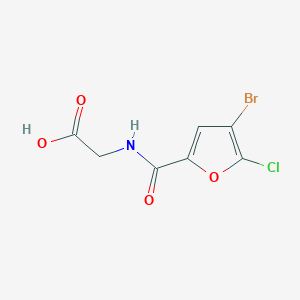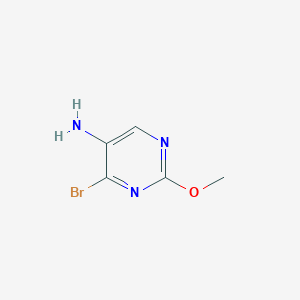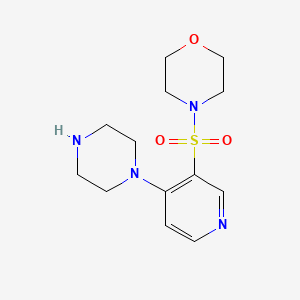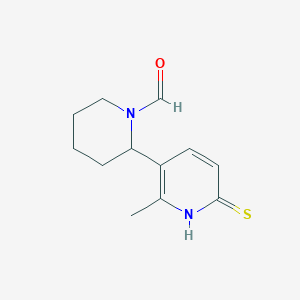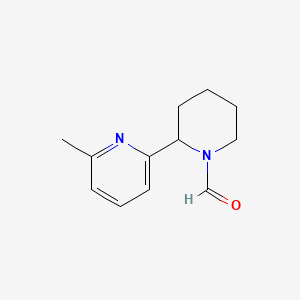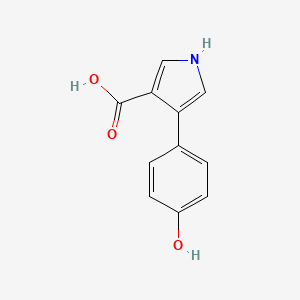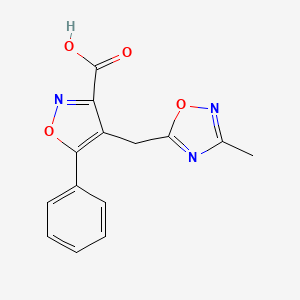
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid is a complex organic compound that features both oxadiazole and isoxazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid typically involves the formation of the oxadiazole and isoxazole rings through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole or isoxazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and isoxazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Another compound featuring the oxadiazole ring, known for its antimicrobial properties.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A multicyclic oxadiazole with applications in energetic materials.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties and potential use in explosives.
Uniqueness
4-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-5-phenylisoxazole-3-carboxylic acid is unique due to its combination of oxadiazole and isoxazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in multiple fields of research.
Propriétés
Formule moléculaire |
C14H11N3O4 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N3O4/c1-8-15-11(20-16-8)7-10-12(14(18)19)17-21-13(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,18,19) |
Clé InChI |
WQKXELSSEAKXRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)CC2=C(ON=C2C(=O)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





